An In-Depth Technical Guide to the Chemical Properties of (2,4-Difluorophenyl)methanesulfonamide
An In-Depth Technical Guide to the Chemical Properties of (2,4-Difluorophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
(2,4-Difluorophenyl)methanesulfonamide, scientifically known as N-(2,4-difluorophenyl)methanesulfonamide, is an organofluorine compound featuring a methanesulfonamide group attached to a 2,4-difluorinated phenyl ring. This molecule sits at the intersection of two critically important structural motifs in modern medicinal chemistry: the sulfonamide functional group and the strategic incorporation of fluorine.
Sulfonamides are a cornerstone pharmacophore, present in a vast array of FDA-approved drugs and recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] They are considered bioisosteres of amides but offer distinct advantages, such as improved metabolic stability and different hydrogen bonding capabilities.
The inclusion of fluorine atoms on the aromatic ring is a deliberate design choice in drug discovery.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to target proteins, lipophilicity, and bioavailability.[5][6][7][8] The 2,4-difluoro substitution pattern, in particular, creates a unique electronic environment that can enhance interactions with biological targets and block sites of metabolic oxidation.[8] Consequently, the (2,4-difluorophenyl)methanesulfonamide scaffold is a valuable building block for developing novel therapeutic agents.
Caption: Chemical Structure of (2,4-Difluorophenyl)methanesulfonamide.
Synthesis Strategies: A Tale of Two Methodologies
The construction of the N-aryl sulfonamide linkage is a pivotal reaction. The choice of synthetic route is often dictated by the scale of the synthesis, the required purity, and considerations regarding potential impurities, which is a paramount concern in pharmaceutical development.
Method A: Classical Synthesis via Sulfonylation of Aniline
The most traditional and direct approach involves the reaction of an aniline with a sulfonyl chloride. In this case, 2,4-difluoroaniline is treated with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Causality and Field Insights: This method is widely used in laboratory settings due to its simplicity and the ready availability of starting materials. The reaction is typically robust and proceeds with high yield. However, from a process chemistry and safety perspective, both the aniline starting material and the sulfonyl chloride reagent can be flagged as potential genotoxic impurities (GTIs). Furthermore, residual unreacted starting materials can be difficult to remove, necessitating rigorous purification protocols.
Detailed Protocol: Sulfonylation of 2,4-Difluoroaniline
-
Setup: To a stirred solution of 2,4-difluoroaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform, add a suitable base like pyridine or triethylamine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen).[9]
-
Addition: Dissolve methanesulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent.[10] Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours.[9][10] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the classical synthesis of N-aryl sulfonamides.
Method B: Modern Palladium-Catalyzed Cross-Coupling
To circumvent the issues associated with potentially genotoxic reagents, modern pharmaceutical synthesis often employs metal-catalyzed cross-coupling reactions. The palladium-catalyzed N-arylation of methanesulfonamide with an aryl halide (e.g., 1-bromo-2,4-difluorobenzene or 1-chloro-2,4-difluorobenzene) is a superior alternative.
Causality and Field Insights: This approach is highly valued in process development because it avoids the use of aniline and sulfonyl chloride starting materials.[12][13] It offers broader functional group tolerance and typically proceeds under milder conditions.[14][15][16] The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers. Ligands like tBuXPhos have proven effective for coupling with aryl chlorides, which are often more economical starting materials.[16]
Representative Protocol: Pd-Catalyzed N-Arylation
-
Setup: In a reaction vessel purged with an inert gas, combine methanesulfonamide (1.2 eq), 1-bromo-2,4-difluorobenzene (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., tBuXPhos, 4 mol%), and a base (e.g., NaOH or K₂CO₃, 2.0 eq).[16]
-
Solvent: Add a solvent system, such as toluene, often with a small amount of degassed water (e.g., 5% v/v), which can improve the solubility of the base and enhance reaction rates.[16]
-
Reaction: Heat the mixture to the required temperature (typically 90-110 °C) and stir until the aryl halide is consumed, as monitored by GC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by chromatography or recrystallization to yield the desired product.
Caption: Workflow for modern Pd-catalyzed N-arylation synthesis.
Physicochemical Properties
The physical and chemical properties of (2,4-Difluorophenyl)methanesulfonamide are crucial for its handling, formulation, and behavior in biological systems. While specific experimental data for this exact isomer is not widely published, properties can be reliably predicted or inferred from closely related analogs.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₇F₂NO₂S | - |
| Molecular Weight | 207.20 g/mol | - |
| Appearance | Expected to be a white to off-white solid. | Inferred from analogs[17][18] |
| Melting Point | Expected to be in a similar range to related sulfonamides (e.g., 85-115 °C). The parent methanesulfonamide melts at 85-89 °C.[17][18] | Inferred |
| Solubility | Expected to be slightly soluble in polar aprotic solvents like DMSO and methanol, and common organic solvents like DCM and ethyl acetate.[18] | Inferred |
| XLogP3 (Calculated) | ~1.3 | Predicted |
| Topological Polar Surface Area | 54.6 Ų | Predicted |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | - |
| Hydrogen Bond Acceptor Count | 4 (from the two oxygens and two fluorines) | - |
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The following are the expected spectral characteristics for (2,4-Difluorophenyl)methanesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
CH₃ (Methyl): A sharp singlet is expected around δ 2.9-3.1 ppm.
-
NH (Amide): A broad singlet, typically exchangeable with D₂O, is expected. Its chemical shift can vary widely (δ 6-10 ppm) depending on the solvent and concentration.
-
Aromatic Protons: The 2,4-difluoro substitution pattern will result in a complex set of multiplets for the three aromatic protons, with characteristic splitting due to both H-H and H-F coupling.
-
-
¹³C NMR:
-
CH₃ (Methyl): A signal around δ 40 ppm is expected.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbons directly bonded to fluorine (C2 and C4) will appear as doublets with large ¹J(C-F) coupling constants. Other aromatic carbons will show smaller ²J(C-F) and ³J(C-F) couplings.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the fluorine atoms at the C2 and C4 positions, as they are in different chemical environments.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic, CH₃) | Stretching | 2850 - 3000 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1320 - 1360 (strong) |
| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 (strong) |
| C-F | Stretching | 1100 - 1300 (strong) |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Under Electron Ionization (EI), a clear molecular ion peak is expected at m/z = 207.
-
Fragmentation: Common fragmentation patterns would include the loss of the methyl group (-15), the sulfonyl group (-SO₂), or the entire methanesulfonyl radical (-SO₂CH₃), leading to characteristic fragment ions.
Reactivity and Applications in Drug Discovery
The (2,4-Difluorophenyl)methanesulfonamide moiety is a privileged scaffold in medicinal chemistry due to its unique combination of electronic and steric properties.
-
Chemical Reactivity: The proton on the sulfonamide nitrogen is acidic (pKa ~10) and can be deprotonated by a suitable base. This allows for further functionalization at the nitrogen position if desired.
-
Role as an Amide Bioisostere: The sulfonamide group is geometrically similar to an amide bond but is not susceptible to hydrolysis by amidases, which significantly improves metabolic stability. The additional oxygen atom acts as a strong hydrogen bond acceptor, potentially leading to enhanced binding affinity with target proteins.
Caption: Bioisosteric relationship between an amide and a sulfonamide.
-
Impact of Difluorination: The two fluorine atoms serve multiple purposes. They are strong electron-withdrawing groups, which lowers the pKa of the N-H proton and can influence the binding characteristics of the entire molecule.[5] Crucially, they can block positions on the aromatic ring that might otherwise be susceptible to metabolic hydroxylation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[6][7] The C-F bond can also participate in favorable orthogonal multipolar interactions with protein backbones, further enhancing binding affinity.[8]
These combined properties make the (2,4-Difluorophenyl)methanesulfonamide scaffold an attractive starting point for designing inhibitors of various enzymes and receptors, particularly in oncology and inflammation research.
References
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide. PrepChem. Retrieved from [Link]
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides. Google Patents.
-
ACS Publications. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Retrieved from [Link]
-
PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]
-
SpringerLink. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. SpringerLink. Retrieved from [Link]
-
ACS Publications. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved from [Link]
-
CORE. (2024). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. Retrieved from [Link]
-
Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Retrieved from [Link]
-
Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Phenyltrifluoromethanesulfonimide (CAS 37595-74-7). Cheméo. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(2-Fluorophenyl)methanesulfonamide - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 17. Methanesulfonamide = 97.0 CHN 3144-09-0 [sigmaaldrich.com]
- 18. Methanesulfonamide | 3144-09-0 [chemicalbook.com]
